molecular formula C40H71N9O12 B15167251 L-Alanyl-L-seryl-L-leucylglycyl-L-leucyl-L-leucyl-L-threonyl-L-prolyl-L-valine CAS No. 646061-02-1

L-Alanyl-L-seryl-L-leucylglycyl-L-leucyl-L-leucyl-L-threonyl-L-prolyl-L-valine

Cat. No.: B15167251
CAS No.: 646061-02-1
M. Wt: 870.0 g/mol
InChI Key: UUWBPCMEOGJLMT-MALYJANWSA-N
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Description

L-Alanyl-L-seryl-L-leucylglycyl-L-leucyl-L-leucyl-L-threonyl-L-prolyl-L-valine is a synthetic nonapeptide composed of nine amino acids: alanine (Ala), serine (Ser), leucine (Leu, three residues), glycine (Gly), threonine (Thr), proline (Pro), and valine (Val). Its sequence (Ala-Ser-Leu-Gly-Leu-Leu-Thr-Pro-Val) confers structural uniqueness, with three leucine residues contributing to hydrophobicity and proline introducing conformational rigidity. The molecular formula is C₄₀H₇₁N₉O₁₂, with an approximate average mass of 869 Da (calculated).

Properties

CAS No.

646061-02-1

Molecular Formula

C40H71N9O12

Molecular Weight

870.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C40H71N9O12/c1-19(2)14-25(44-37(57)28(18-50)46-33(53)23(9)41)34(54)42-17-30(52)43-26(15-20(3)4)35(55)45-27(16-21(5)6)36(56)48-32(24(10)51)39(59)49-13-11-12-29(49)38(58)47-31(22(7)8)40(60)61/h19-29,31-32,50-51H,11-18,41H2,1-10H3,(H,42,54)(H,43,52)(H,44,57)(H,45,55)(H,46,53)(H,47,58)(H,48,56)(H,60,61)/t23-,24+,25-,26-,27-,28-,29-,31-,32-/m0/s1

InChI Key

UUWBPCMEOGJLMT-MALYJANWSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-seryl-L-leucylglycyl-L-leucyl-L-leucyl-L-threonyl-L-prolyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-seryl-L-leucylglycyl-L-leucyl-L-leucyl-L-threonyl-L-prolyl-L-valine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acids, such as methionine or cysteine, within the peptide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various amino acid derivatives and coupling agents like HBTU or DIC.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.

Scientific Research Applications

L-Alanyl-L-seryl-L-leucylglycyl-L-leucyl-L-leucyl-L-threonyl-L-prolyl-L-valine has numerous applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Explored for potential therapeutic applications, such as in drug delivery systems.

    Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of L-Alanyl-L-seryl-L-leucylglycyl-L-leucyl-L-leucyl-L-threonyl-L-prolyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular functions and processes.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares the target peptide with structurally related compounds from the evidence:

Compound Name Sequence Molecular Formula Average Mass (Da) Key Features Reference
Target Peptide Ala-Ser-Leu-Gly-Leu-Leu-Thr-Pro-Val C₄₀H₇₁N₉O₁₂ ~869 Three Leu residues; linear structure -
L-Tyrosyl-L-leucyl-L-alanyl-L-prolylglycyl-L-prolyl-L-valyl-L-threonyl-L-valine Tyr-Leu-Ala-Pro-Gly-Pro-Val-Thr-Val C₄₄H₆₉N₉O₁₂ 916.087 Contains Tyr and two Pro residues
PLG (L-prolyl-L-leucyl-glycine amide) Pro-Leu-Gly-NH₂ C₁₄H₂₅N₅O₄ 327.39 Tripeptide amide; studied in Parkinson’s
L-Valine, L-seryl-L-prolyl-L-alanyl-L-leucyl-L-lysyl-L-threonyl- Val-Ser-Pro-Ala-Leu-Lys-Thr C₃₂H₅₈N₈O₁₀ 714.851 Hexapeptide with Lys for positive charge
L-LEUCINE, L-THREONYL-L-ALANYL-L-VALYL-L-THREONYL-L-ALANYLGLYCYLGLYCYL-L-SERYL- Thr-Ala-Val-Thr-Ala-Gly-Gly-Ser C₃₂H₅₇N₉O₁₃ 775.847 Contains Gly-Gly motif; octapeptide
Key Observations:
  • Hydrophobicity : The target peptide’s three leucine residues enhance hydrophobicity compared to peptides with polar residues like serine or threonine. This may limit aqueous solubility but improve membrane permeability .
  • Charge Profile : Peptides like L-Valine, L-seryl-L-prolyl-L-alanyl-L-leucyl-L-lysyl-L-threonyl- () incorporate lysine, adding a positive charge that enhances solubility and protein interactions .

Pharmacokinetic and Functional Comparisons

Bioavailability Challenges:
  • Oral Absorption: highlights that even small peptides like PLG (tripeptide amide) exhibit poor intestinal absorption due to enzymatic degradation and short biological half-lives. The target peptide, being larger and linear, likely faces greater absorption challenges unless administered intravenously or modified for stability .
  • Metabolic Stability : Proline-rich sequences (e.g., in ’s compound) may resist proteolysis better than glycine-containing motifs (e.g., Gly-Gly in ), which are prone to cleavage .
Research Findings:
  • This underscores the need for alternative delivery routes (e.g., intravenous) for therapeutic peptides .

Functional Group and Modification Comparisons

  • Amidation vs. Free Carboxyl Terminus: PLG () is amidated, enhancing stability against carboxypeptidases.
  • Side-Chain Diversity : The inclusion of tyrosine (Tyr) in ’s compound enables aromatic interactions, while lysine (Lys) in ’s peptide facilitates electrostatic interactions—features absent in the target peptide .

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